N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Catalog No.
S1490174
CAS No.
4559-79-9
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

CAS Number

4559-79-9

Product Name

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N

SMILES

CN(C)CC=CCN(C)C

Synonyms

N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine; 1,4-Bis(dimethylamino)-2-butene

Canonical SMILES

CN(C)CC=CCN(C)C

Isomeric SMILES

CN(C)C/C=C/CN(C)C
  • Organic synthesis

    The presence of the amine groups (N(CH3)2) suggests N,N,N',N'-Tetramethyl-2-butene-1,4-diamine might act as a bidentate ligand, capable of coordinating with metal centers. This property could be valuable in designing new catalysts for organic reactions PubChem: .

  • Polymers

    The diamine functionality (H2N-CH2-CH2-CH2-NH2) could potentially be used as a building block for the synthesis of new polymers. The presence of the double bond (C=C) might introduce interesting properties like chain rigidity or reactivity for further modifications Sigma-Aldrich: .

  • Medicinal chemistry

Molecular Structure Analysis

TMDAB possesses a unique structure with several key features:

  • Central Double Bond: The presence of a C=C double bond in the 2-position of the butene moiety introduces a site of unsaturation, potentially allowing for participation in various addition reactions.
  • Primary Amine Groups: The two primary amine groups (N(CH3)2) attached at the 1 and 4 positions provide the molecule with basicity and the ability to form hydrogen bonds.
  • Steric Hindrance: The four methyl groups around the amine nitrogens create steric hindrance, potentially influencing the reactivity of the amine groups.

Chemical Reactions Analysis

  • Alkylation: The primary amine groups might react with alkylating agents to form quaternary ammonium salts.
  • Addition Reactions: The double bond could participate in addition reactions with various reagents, such as hydrogenation or halogenation.
  • Condensation Reactions: The amine groups could condense with aldehydes or ketones to form imines.

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature due to the presence of amine groups and the moderate size of the molecule.
  • Solubility: Potentially soluble in organic solvents like ethanol or dichloromethane due to the amine functionality and the carbon chain.
  • Boiling Point: Expected to be moderate (around 150-200°C) due to the presence of the amine groups and the moderate size of the molecule.

Currently, there's no documented information on the specific mechanism of action of TMDAB in any biological system.

  • Corrosive: May cause skin and eye irritation [].
  • Flammable: May be flammable or combustible depending on the specific concentration [].
  • Toxic: May have some degree of toxicity upon inhalation or ingestion [].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4559-79-9
111-52-4

Wikipedia

2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-

General Manufacturing Information

2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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